5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole
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Overview
Description
5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of the fluoro and nitro groups on the phenyl ring of this compound imparts unique chemical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole typically involves the reaction of 2-fluoro-4-nitroaniline with sodium azide under acidic conditions. The reaction proceeds through the formation of a diazonium salt intermediate, which then undergoes cyclization to form the tetrazole ring. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a suitable solvent such as water or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors may be employed to enhance reaction efficiency and control.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon, iron powder with hydrochloric acid, or tin(II) chloride.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are often used.
Major Products
Reduction: The major product is 5-(2-Amino-4-nitro-phenyl)-1H-tetrazole.
Substitution: Depending on the nucleophile, products such as 5-(2-Fluoro-4-aminophenyl)-1H-tetrazole or 5-(2-Fluoro-4-thiolphenyl)-1H-tetrazole can be formed.
Scientific Research Applications
5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluoro group can enhance the compound’s binding affinity to its target by forming strong interactions, such as hydrogen bonds or van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluoro-4-nitrophenyl)morpholine
- 5-Fluoro-2-nitrobenzotrifluoride
- 2-Fluoro-4-nitroaniline
Uniqueness
5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole is unique due to the presence of both the tetrazole ring and the fluoro and nitro groups on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(2-fluoro-4-nitrophenyl)-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN5O2/c8-6-3-4(13(14)15)1-2-5(6)7-9-11-12-10-7/h1-3H,(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNHOEYFQWBLOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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